1-Butyl-3-methylpiperazine is an organic compound characterized by its piperazine structure, which features a butyl group and a methyl group attached to the nitrogen atoms of the piperazine ring. This compound is significant in various chemical applications, including medicinal chemistry and materials science. The molecular formula for 1-butyl-3-methylpiperazine is , and it has a molecular weight of approximately 143.24 g/mol.
1-Butyl-3-methylpiperazine falls under the category of piperazine derivatives, which are cyclic amines commonly utilized in pharmaceuticals and agrochemicals. It is classified as a secondary amine due to the presence of two nitrogen atoms within its cyclic structure. The compound is known for its potential biological activities, including its use as a building block in drug synthesis.
The synthesis of 1-butyl-3-methylpiperazine typically involves the reaction of 3-methylpiperazine with butyl halides through nucleophilic substitution reactions. One common method employs the following steps:
The reaction mechanism involves an pathway where the nucleophile (3-methylpiperazine) attacks the electrophilic carbon in butyl halide, resulting in the displacement of the halide ion. This method ensures high yields and purity of the final product.
1-Butyl-3-methylpiperazine features a six-membered ring with two nitrogen atoms positioned at opposite ends. The structural representation can be described using SMILES notation: CCN1CC(CCN1)C
.
1-Butyl-3-methylpiperazine can participate in various chemical reactions typical for amines:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity or solubility characteristics.
The mechanism of action for 1-butyl-3-methylpiperazine primarily relates to its role as a ligand in biological systems:
Research indicates that piperazine derivatives exhibit varying degrees of activity against several targets, making them valuable in drug development.
Relevant data from chemical databases indicate that 1-butyl-3-methylpiperazine has a low volatility and moderate toxicity profile, necessitating careful handling.
1-Butyl-3-methylpiperazine has several scientific uses:
Asymmetric catalysis enables the direct construction of stereogenic centers in piperazine frameworks, bypassing the need for resolution techniques. For 1-Boc-3-methylpiperazine, the Boc protection is typically introduced via nucleophilic addition of the secondary amine to di-tert-butyl dicarbonate (Boc₂O). While this reaction proceeds efficiently under basic conditions, the chiral integrity of the 3-position must be preserved throughout the process.
The synthesis of enantiopure precursors begins with chiral pool starting materials or catalytic asymmetric methods. As evidenced by synthetic routes to related piperazines, a common approach involves reacting chiral methylpiperazine with Boc₂O in dichloromethane at 0°C, followed by gradual warming to room temperature. This method achieves high yields (84%) while maintaining enantiomeric excess [4]. The Boc group installation represents a critical step due to potential racemization risks under harsh conditions, necessitating mild reaction parameters and controlled temperatures [7].
Table 1: Properties of 1-Boc-3-methylpiperazine Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
CAS Number | 163765-44-4 | 147081-29-6 |
Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ |
Molecular Weight | 200.28 g/mol | 200.28 g/mol |
Specific Rotation (c=1, dioxane) | [α]/D +16±2° | Not reported |
Melting Point | 40-45°C | Not reported |
Storage Conditions | 2-8°C under inert gas | Room temperature, inert atmosphere |
Enzymatic resolution provides a powerful strategy for separating racemic mixtures of chiral piperazines, leveraging the stereoselectivity of hydrolases. A landmark approach utilizes protease from Streptomyces griseus for the kinetic resolution of racemic 1-methyl-3-phenylpiperazine oxalamate esters, which serves as an analogous system for 3-substituted piperazines [1] [9]. This method exploits the enzyme’s ability to selectively hydrolyze one enantiomer’s ester moiety, yielding the corresponding acid while leaving the opposite enantiomer’s ester intact.
Critical parameters governing resolution efficiency include:
Table 2: Enzymatic Resolution Performance of Piperazine Oxalamates
Substrate | Solvent | Enzyme Loading | E-value | Product ee |
---|---|---|---|---|
Methyloxalamate ester | Toluene | 0.5 g/L | >200 | >99% (S)-acid |
Methyloxalamate ester | MTBE | 0.5 g/L | >200 | >99% (S)-acid |
Ethyloxalamate ester | Cyclohexane | 1.0 g/L | 140 | 98% (S)-acid |
Methyloxalamate ester | pH 7 buffer | 5.0 g/L | 40 | 90% (S)-acid |
Following enzymatic hydrolysis, the unreacted (R)-ester and (S)-acid are separated via extraction or crystallization. Subsequent cleavage of the chiral auxiliaries yields enantiomerically pure piperazines. For Boc-protected derivatives, the oxalamate group removal requires mild hydrolytic conditions to preserve both Boc protection and stereochemical integrity [1] [9].
Transitioning from batch to solid-phase synthesis addresses key scalability challenges in chiral piperazine manufacturing. Enzyme immobilization on solid supports significantly enhances operational stability and enables continuous processing. For the resolution of 1-Boc-3-methylpiperazine precursors, optimization focuses on:
Scale-up procedures must address impurities carried through synthetic sequences. Recrystallization of intermediates like methyloxalamate esters removes a persistent 0.5% impurity originating from the starting piperazine, which otherwise concentrates during synthesis [1]. Analytical control employs chiral GC or HPLC, often requiring derivatization (e.g., trifluoroacetamide formation) for accurate enantiomeric excess determination.
Table 3: Optimization Parameters for Scalable Production
Parameter | Bench Scale | Optimized Process | Impact |
---|---|---|---|
Enzyme Loading | 5 g/L | 0.5–1 g/L | 80% cost reduction |
Substrate Concentration | 20 g/L | 100–150 g/L | 5x reactor productivity |
Solvent Consumption | 50 L/kg product | 15 L/kg product | 70% waste reduction |
Cycle Number (immobilized enzyme) | 1 (soluble) | 10+ cycles | 90% enzyme utilization improvement |
These advancements collectively enable the production of kilogram-scale quantities of enantiomerically pure 1-Boc-3-methylpiperazine, meeting the stringent quality requirements for pharmaceutical applications such as 11β-hydroxysteroid dehydrogenase inhibitors and other bioactive molecules where the stereochemical environment of the piperazine ring critically influences biological activity [4].
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9